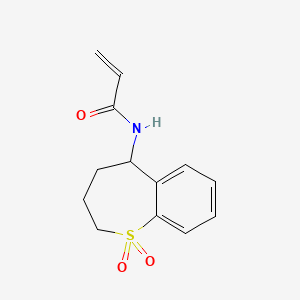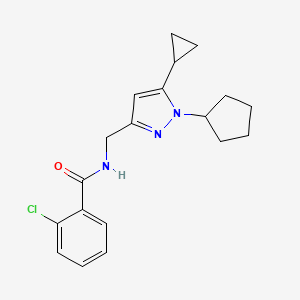![molecular formula C15H23N3O3S2 B2975207 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058398-12-1](/img/structure/B2975207.png)
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives are known to act as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have been studied using combined theoretical techniques .
Synthesis Analysis
The synthesis of these compounds involves a theoretical-experimental approach . In one study, three new DNA gyrase inhibitors were synthesized and tested, two of which exhibited significant inhibitory activity .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using Quantum Theory of Atoms In Molecules (QTAIM) calculations . This approach provides a quantitative description of the molecular interactions and helps determine which amino acids interact with the ligands .Chemical Reactions Analysis
The chemical reactions of these compounds involve various molecular interactions that stabilize the molecular complexes . One of the synthesized inhibitors binds spatially differently from known GyrB inhibitors because its 3-oxopropanoic acid moiety is oriented toward a previously unexplored subsite of the binding pocket .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Benzothiazole derivatives have been found to possess potent pharmacological activities, including antitumor, antiviral, anti-HIV, and antimicrobial properties . This suggests that the compound could be explored for similar pharmacological applications.
Drug Design
Due to their significant pharmacological activities, benzothiazole derivatives serve as a unique and versatile moiety for experimental drug design . The compound could be utilized in the synthesis of new drugs with potential therapeutic benefits.
Biological Activity
Benzothiazole compounds are known for their high pharmaceutical and biological activity, which includes roles as enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices . Research into these areas could be applicable for the compound.
Agrochemical Discovery
Research has shown that benzothiazole derivatives can be used in the discovery of new agrochemicals with antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities . The compound could be investigated for its efficacy in these fields.
Anti-tumor and Anti-inflammatory Agents
Some benzothiazole derivatives are being explored for their anti-tumor and anti-inflammatory properties. This dual action makes them candidates for new anti-tumor small molecule drugs . The compound could be part of such research efforts.
Antibacterial Potential
Benzothiazole derivatives have been studied as antibacterial agents through various mechanisms of action. They have shown promise in inhibiting specific bacterial enzymes and pathways . The compound could be tested for its antibacterial efficacy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-10-5-6-12-13(8-10)22-15(16-12)17-14(19)11-4-3-7-18(9-11)23(2,20)21/h10-11H,3-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJRUZMRSZIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2975126.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)



![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)




![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B2975146.png)